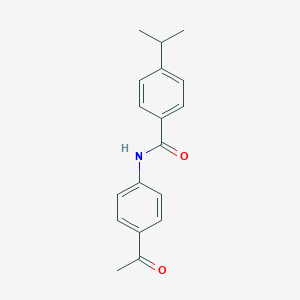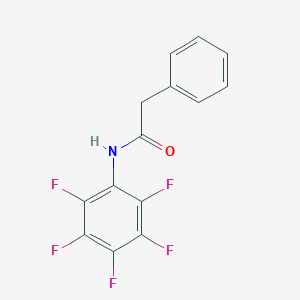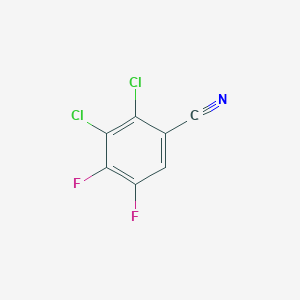![molecular formula C27H27N3O4S2 B186058 Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate CAS No. 5704-08-5](/img/structure/B186058.png)
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate, also known as DMXAA, is a synthetic compound that has been studied extensively for its potential as an anti-cancer agent.
Mecanismo De Acción
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate works by activating the immune system to attack cancer cells. Specifically, Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate activates the production of cytokines, which are small proteins that play a key role in immune response. The cytokines produced by Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate include tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which have been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to activating the immune system, Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has been shown to inhibit the formation of new blood vessels that tumors need to grow and spread. Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has also been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs to the tumor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate for lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has also been shown to have limited effectiveness in some types of cancer, and its mechanism of action is not fully understood. Additionally, Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has been shown to have some toxic side effects, which can limit its use in clinical settings.
Direcciones Futuras
Future research on Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate could focus on identifying the specific types of cancer for which it is most effective, and on developing strategies to minimize its toxic side effects. Additionally, research could focus on identifying the specific cytokines produced by Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate that are responsible for its anti-tumor effects, and on developing strategies to enhance their production. Finally, research could focus on developing new compounds that are based on the structure of Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate, but that have improved effectiveness and reduced toxicity.
Métodos De Síntesis
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate can be synthesized through a multi-step process, starting with the reaction of 5-methyl-2-thiophenecarboxylic acid with ethyl chloroformate to form ethyl 5-methyl-2-thiophenecarboxylate. The resulting compound is then treated with diethylamine to form diethyl 5-methyl-2-thiophenecarboxylate, which is further reacted with 2-chloro-4-(5-methylthiophen-2-yl)quinoline to form the intermediate compound, 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid diethylamide. Finally, this compound is reacted with methyl 5-bromo-4-methyl-2-thiophenecarboxylate to form Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has shown promising results in inhibiting the growth of various types of cancer cells, including melanoma, lung cancer, and colon cancer. Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has also been shown to enhance the anti-tumor effects of radiation therapy and chemotherapy.
Propiedades
Número CAS |
5704-08-5 |
|---|---|
Nombre del producto |
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
Fórmula molecular |
C27H27N3O4S2 |
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H27N3O4S2/c1-6-30(7-2)26(32)23-16(4)22(27(33)34-5)25(36-23)29-24(31)18-14-20(21-13-12-15(3)35-21)28-19-11-9-8-10-17(18)19/h8-14H,6-7H2,1-5H3,(H,29,31) |
Clave InChI |
CVXKZNMEPOHGCQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C)C(=O)OC)C |
SMILES canónico |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)

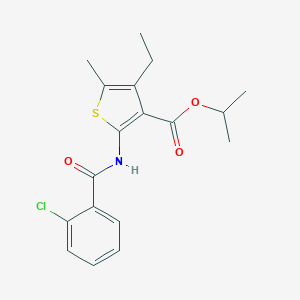
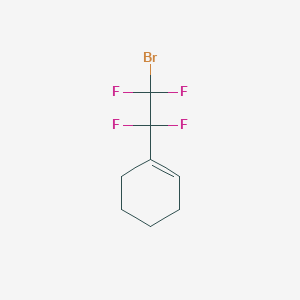


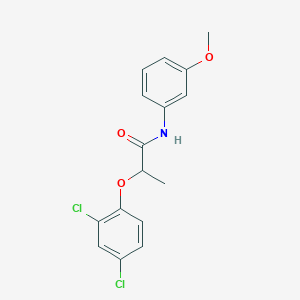
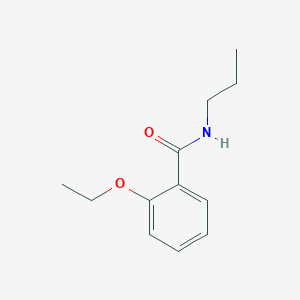
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
